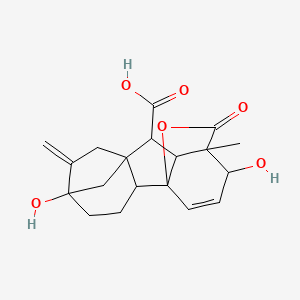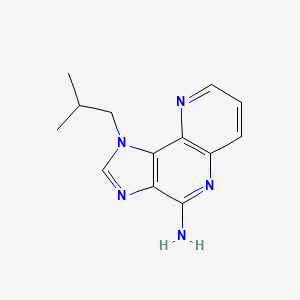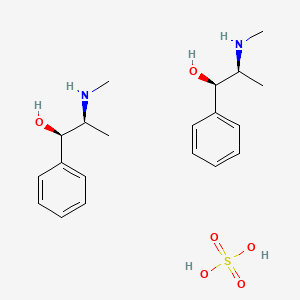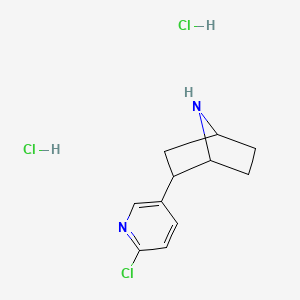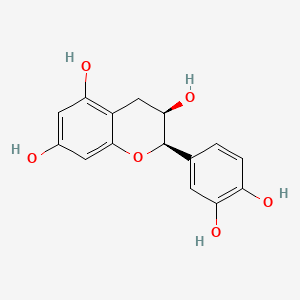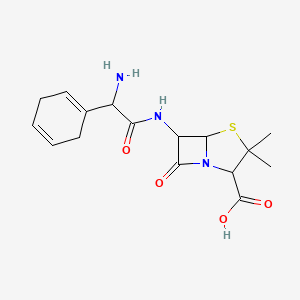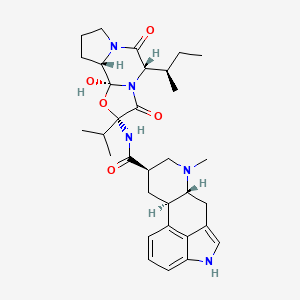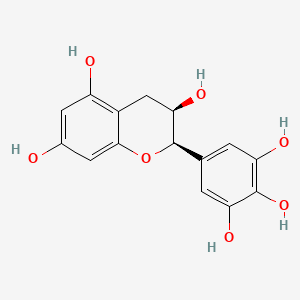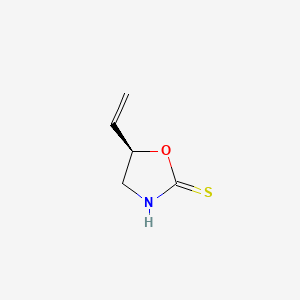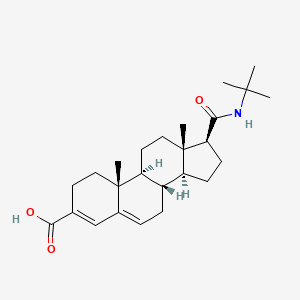
Epristeride
Overview
Description
Epristeride is a synthetic androstane steroid known chemically as 17β-(tert-butylcarbamoyl)androsta-3,5-diene-3-carboxylic acid . It is primarily used as a 5α-reductase inhibitor, which means it inhibits the enzyme responsible for converting testosterone into dihydrotestosterone (DHT), a potent androgen hormone . This compound has been developed for the treatment of benign prostatic hyperplasia (BPH) and acne .
Mechanism of Action
Target of Action
Epristeride primarily targets the enzyme 5α-reductase , specifically the type II isoform . This enzyme is responsible for the conversion of testosterone into its more potent androgen, dihydrotestosterone (DHT) . DHT plays a significant role in the enlargement of the prostate gland .
Mode of Action
This compound is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It binds irreversibly to 5α-reductase, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This unique mechanism of action traps testosterone, preventing its conversion into DHT .
Biochemical Pathways
By inhibiting 5α-reductase, this compound effectively reduces the levels of DHT in the body . This reduction in DHT is particularly beneficial in the context of benign prostatic hyperplasia (BPH), a condition characterized by the enlargement of the prostate gland . Elevated levels of DHT are known to contribute to prostate growth, leading to urinary symptoms such as difficulty in urination, increased frequency, and urgency .
Pharmacokinetics
This compound is typically administered orally . It has a high oral bioavailability of 93% , which means a large proportion of the drug reaches the systemic circulation unchanged after oral administration. The elimination half-life of this compound is 26 hours , indicating that it remains in the body for a significant period before being excreted. This allows for sustained action against 5α-reductase.
Result of Action
The primary molecular effect of this compound’s action is the decrease in the production of DHT, an androgen sex hormone, in certain parts of the body like the prostate gland . This leads to a decrease in prostate growth, alleviating symptoms associated with BPH .
Biochemical Analysis
Biochemical Properties
Epristeride is a selective, transition-state, non-competitive or uncompetitive, irreversible inhibitor of 5α-reductase . It specifically inhibits the type II isoform of the enzyme, similar to finasteride and turosteride but unlike dutasteride . It binds irreversibly to 5α-reductase and results in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH .
Cellular Effects
This compound has been shown to have significant effects on cellular processes, particularly in the prostate gland. It decreases the production of DHT, an androgen sex hormone, in the prostate gland . This reduction in DHT levels can lead to a decrease in the size of the prostate gland, thereby alleviating symptoms of benign prostatic hyperplasia .
Molecular Mechanism
The molecular mechanism of this compound involves its unique action on the 5α-reductase enzyme. It binds irreversibly to this enzyme, resulting in the formation of an unproductive complex of the 5α-reductase enzyme, the substrate testosterone, and the cofactor NADPH . This prevents the conversion of testosterone to DHT, thereby reducing the levels of DHT in the body .
Dosage Effects in Animal Models
It is known that this compound is a very potent inhibitor of 5α-reductase type II .
Metabolic Pathways
This compound is involved in the metabolic pathway that converts testosterone to DHT. It inhibits the 5α-reductase enzyme, which is responsible for this conversion .
Preparation Methods
The synthesis of epristeride involves several steps, starting with the oxidation of the acetyl group in progesterone to form the carboxylic acid . The preparation method includes the use of an oxidizing agent in an organic solvent . Industrial production methods often involve the use of intermediates and specific reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Epristeride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of this compound can lead to the formation of different carboxylic acid derivatives .
Scientific Research Applications
Epristeride has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat benign prostatic hyperplasia by reducing the levels of dihydrotestosterone in the prostate gland . It has also been studied for its potential use in treating acne and scalp hair loss . In biological research, this compound is used to study the effects of 5α-reductase inhibition on various cellular processes .
Comparison with Similar Compounds
Epristeride is often compared with other 5α-reductase inhibitors such as finasteride and dutasteride . While finasteride is a competitive inhibitor and dutasteride inhibits both type 1 and type 2 isoforms of 5α-reductase, this compound is a non-competitive inhibitor that specifically targets the type 2 isoform . This unique mechanism of action makes this compound distinct from other similar compounds . Other similar compounds include turosteride and ONO-9302 .
Properties
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-(tert-butylcarbamoyl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37NO3/c1-23(2,3)26-21(27)20-9-8-18-17-7-6-16-14-15(22(28)29)10-12-24(16,4)19(17)11-13-25(18,20)5/h6,14,17-20H,7-13H2,1-5H3,(H,26,27)(H,28,29)/t17-,18-,19-,20+,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPSMQAHNAZRKC-PQWRYPMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC=C4C3(CCC(=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC=C4[C@@]3(CCC(=C4)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048643 | |
| Record name | Epristeride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119169-78-7 | |
| Record name | Epristeride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119169-78-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epristeride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119169787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epristeride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9048643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EPRISTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39517A04PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



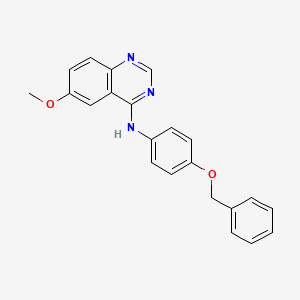
![2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane](/img/structure/B1671471.png)

